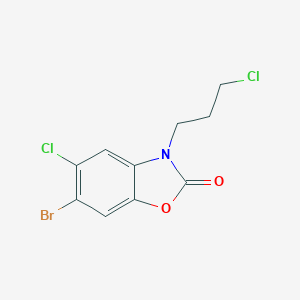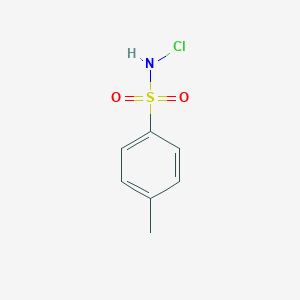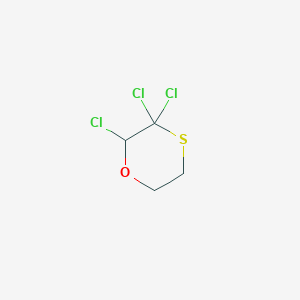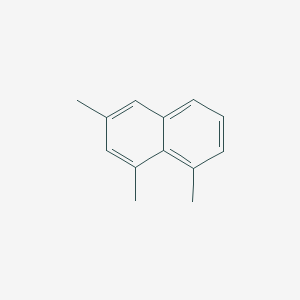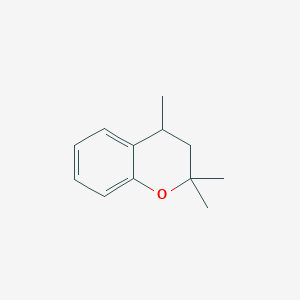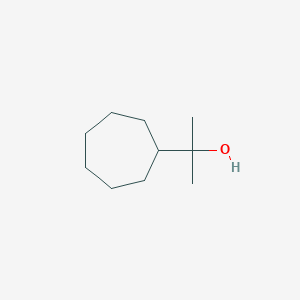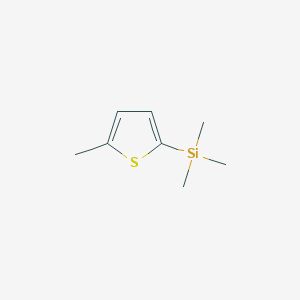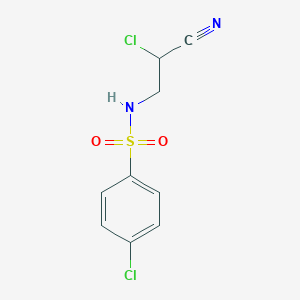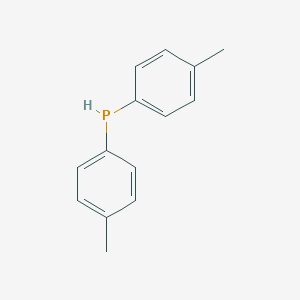
9H-3,9'-Bicarbazole
概要
説明
9H-3,9'-Bicarbazole is a useful research compound. Its molecular formula is C24H16N2 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機発光ダイオード (OLED)
9H-3,9'-Bicarbazoleは、有機発光ダイオード (OLED)の開発に使用されてきました . 特に、3,3'-ビカルバゾールベースのホスト小分子は、溶液プロセスリン光OLEDで使用されていることが報告されています . これらの分子は、溶液内では類似の光学特性を示しましたが、フィルム内では異なるフォトルミネセンスを示しました . This compoundホストを使用した溶液プロセスグリーンリン光OLEDは、高い最大電流効率と電力効率を示しました .
温度活性化遅延蛍光 (TADF) 分子
This compoundは、温度活性化遅延蛍光 (TADF) 分子の設計に使用されてきました . 具体的には、9- (2- (4,6-ジフェニル-1,3,5-トリアジン-2-イル)フェニル)-9H-3,9'-ビカルバゾール (o-TrzDCz)、9- (3- (4,6-ジフェニル-1,3,5-トリアジン-2-イル)フェニル)-9H-3,9'-ビカルバゾール (m-TrzDCz) および 9- (4- (4,6-ジフェニル-1,3,5-トリアジン-2-イル)フェニル)-9H-3,9'-ビカルバゾール (p-TrzDCz)が設計されました . これらの分子は、系間交差率、再編成エネルギー、および系間交差/逆系間交差 (ISC/RISC) 速度を含む、異なる光物理的特性を持つことがわかりました .
リン光OLED
This compoundは、リン光OLEDの開発に使用されてきました . 多くのカルバゾール分子が、発光層のホスト材料として使用されてきました . 4,4'-ビス (N-カルバゾリル)-1,1'-ビフェニル (CBP)は、初期のPHOLED報告からの有名なリン光ホスト分子であるため<a aria-label="1:
Safety and Hazards
作用機序
Target of Action
It is known that this compound is used in the design of temperature-activated delayed fluorescent (tadf) molecules .
Mode of Action
9H-3,9’-Bicarbazole interacts with its targets by acting as a donor (D) in D-A (donor-acceptor) type TADF molecules . The compound’s interaction with its targets results in changes in the photophysical properties of the TADF molecules .
Biochemical Pathways
It is involved in the luminescent mechanics of tadf molecules .
Pharmacokinetics
Its solubility and other physicochemical properties have been reported .
Result of Action
The molecular and cellular effects of 9H-3,9’-Bicarbazole’s action are primarily observed in its role as a component of TADF molecules. It contributes to the high photoluminescence quantum yield (PLQY) in the aggregation state of these molecules .
特性
IUPAC Name |
3-carbazol-9-yl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-4-10-21-17(7-1)20-15-16(13-14-22(20)25-21)26-23-11-5-2-8-18(23)19-9-3-6-12-24(19)26/h1-15,25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJJVSJWFYYPAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60530853 | |
| Record name | 9H-3,9'-Bicarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60530853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18628-07-4 | |
| Record name | 9H-3,9'-Bicarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60530853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9'-Bicarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 9H-3,9'-Bicarbazole and what makes it interesting for OLEDs?
A1: this compound (BCz) is an organic compound with a molecular formula of C24H16N2 and a molecular weight of 332.40 g/mol. It has emerged as a promising material for OLEDs due to its excellent hole-transporting properties, high thermal stability, and wide bandgap. These properties make it suitable for use as a host material in phosphorescent OLEDs (PhOLEDs) and thermally activated delayed fluorescence OLEDs (TADF-OLEDs).
Q2: How does the structure of this compound affect its performance in OLEDs?
A2: The two carbazole units in this compound are linked through their nitrogen atoms, creating a planar and rigid structure. This rigid structure facilitates efficient charge transport and enhances the material's thermal stability. Additionally, the electron-rich nature of carbazole units makes this compound a good hole-transporting material. Researchers have explored linking various electron-deficient units to the this compound core to fine-tune its electronic properties and improve its performance in OLEDs. For instance, incorporating pyridine units with different nitrogen atom orientations significantly influences the LUMO energy level and electron transportation behaviors without negatively impacting the photophysical properties [].
Q3: What are some examples of successful applications of this compound in OLEDs?
A3: this compound has been successfully employed in various OLED architectures:
- As a building block in bipolar host materials: By combining this compound with electron-transporting units like pyridine, bipyridine, or cyanopyridine, researchers have developed bipolar host materials that demonstrate balanced charge transport and high triplet energies, leading to efficient energy transfer to the emitter. Examples include devices incorporating 3-BPyBCz [] and BCzTC []. These devices exhibit high external quantum efficiencies (EQEs) and low driving voltages, highlighting the benefits of this compound in achieving high-performance OLEDs.
- As a component of self-hosting TADF emitters: Researchers have integrated this compound into TADF emitters to create materials capable of functioning as both the emitter and the host. For example, the PBCz-BP-DMAC molecule incorporates a this compound unit and exhibits aggregation-induced emission, TADF, and self-hosting properties []. This allows for simplified device architectures with high EQEs and low efficiency roll-off.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



